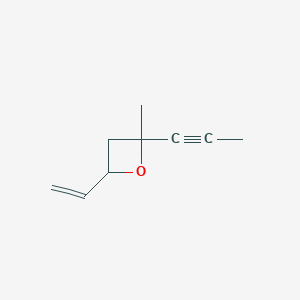
4-Ethenyl-2-methyl-2-(prop-1-yn-1-yl)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-2-methyl-2-(prop-1-yn-1-yl)oxetane is an organic compound with a unique structure that includes an oxetane ring, a vinyl group, and an alkyne group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2-methyl-2-(prop-1-yn-1-yl)oxetane can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 2-methyl-2-(prop-1-yn-1-yl)oxirane with a vinylating agent can yield the desired oxetane compound. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters can enhance the production rate and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethenyl-2-methyl-2-(prop-1-yn-1-yl)oxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.
Substitution: The vinyl and alkyne groups can participate in substitution reactions, leading to the formation of new compounds with diverse functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation reagents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
4-Ethenyl-2-methyl-2-(prop-1-yn-1-yl)oxetane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-2-methyl-2-(prop-1-yn-1-yl)oxetane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, which can modify its activity and properties. For instance, the alkyne group can undergo click chemistry reactions, enabling the compound to form stable covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound shares the alkyne group but differs in the presence of a benzene ring and methoxy group.
Prop-2-yn-1-yl 4-methylbenzenesulfonate: Similar in having an alkyne group, but it includes a sulfonate ester and a benzene ring.
Uniqueness
4-Ethenyl-2-methyl-2-(prop-1-yn-1-yl)oxetane is unique due to its oxetane ring, which imparts distinct chemical reactivity and stability. The combination of vinyl and alkyne groups further enhances its versatility in various chemical transformations and applications.
Propiedades
Número CAS |
98888-58-5 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
4-ethenyl-2-methyl-2-prop-1-ynyloxetane |
InChI |
InChI=1S/C9H12O/c1-4-6-9(3)7-8(5-2)10-9/h5,8H,2,7H2,1,3H3 |
Clave InChI |
UOJHZPNKPGPOJN-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1(CC(O1)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


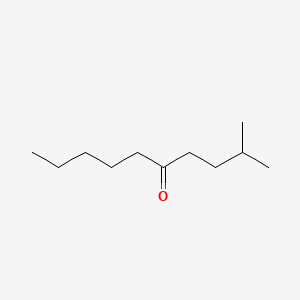
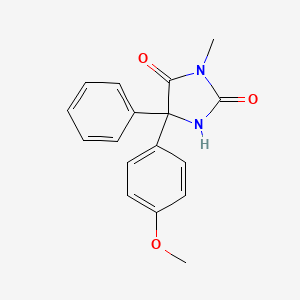

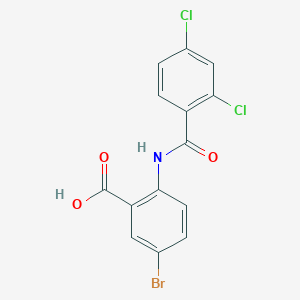
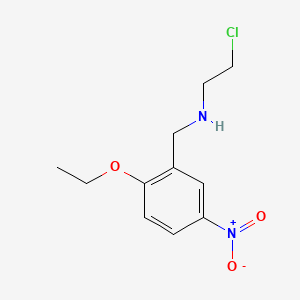
![2-benzamido-N-[(2S)-3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide](/img/structure/B13949944.png)
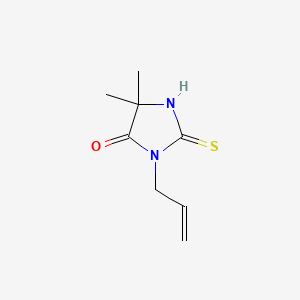
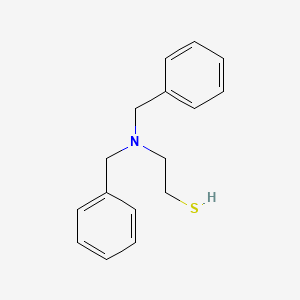
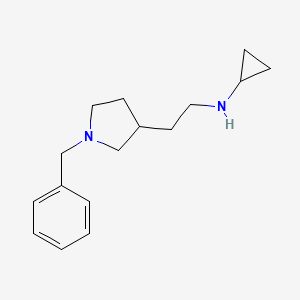
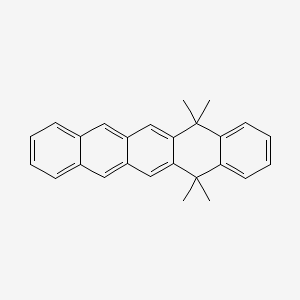
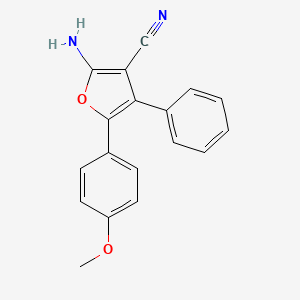
![2-(4-chlorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13949980.png)
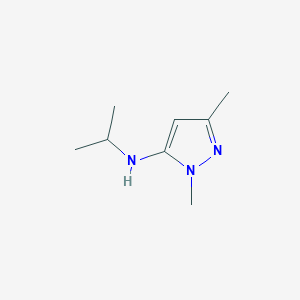
![(2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13949998.png)
